molecular formula C13H5F4NO B14002946 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one CAS No. 17533-04-9

7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one

Cat. No.: B14002946
CAS No.: 17533-04-9
M. Wt: 267.18 g/mol
InChI Key: ZCPZRGNBHBKWMQ-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenones, which are aromatic ketones. The presence of four fluorine atoms and an amino group in its structure makes it a compound of interest in various fields of research, including organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the fluorination of fluorenone derivatives followed by the introduction of an amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carbonyl group in the fluorenone structure.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a pharmaceutical intermediate.

Industry: In the material science industry, this compound is explored for its properties in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrafluoro-9h-fluoren-9-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and its effects

Properties

CAS No.

17533-04-9

Molecular Formula

C13H5F4NO

Molecular Weight

267.18 g/mol

IUPAC Name

7-amino-1,2,3,4-tetrafluorofluoren-9-one

InChI

InChI=1S/C13H5F4NO/c14-9-7-5-2-1-4(18)3-6(5)13(19)8(7)10(15)12(17)11(9)16/h1-3H,18H2

InChI Key

ZCPZRGNBHBKWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C(=C(C(=C3F)F)F)F

Origin of Product

United States

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